REACTION_SMILES
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[CH2:13]([Al+:14][CH2:15][CH:16]([CH3:17])[CH3:18])[CH:19]([CH3:20])[CH3:21].[CH3:1][O:2][c:3]1[c:4]([C:8](=[O:9])[O:10][CH3:11])[cH:5][s:6][cH:7]1.[CH3:22][OH:23].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[H-:12]>>[CH3:1][O:2][c:3]1[c:4]([CH2:8][OH:9])[cH:5][s:6][cH:7]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cscc1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Type
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product
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Smiles
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COc1cscc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |